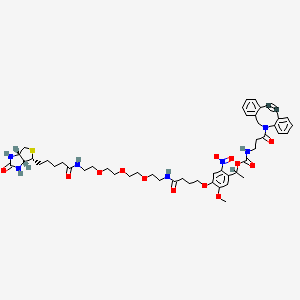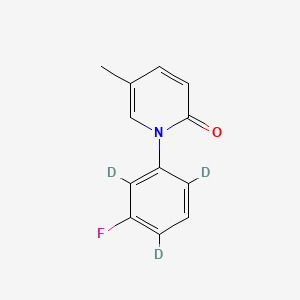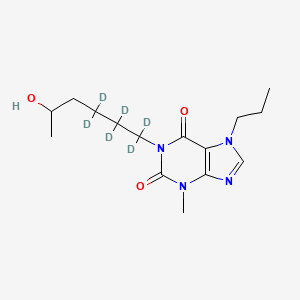
(Rac)-5-Hydroxy propentofylline-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-5-Hydroxy propentofylline-d6 is a deuterated analog of propentofylline, a xanthine derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in various analytical and biochemical studies. The deuterium labeling helps in tracing and studying metabolic pathways, making it a valuable tool in pharmacokinetics and pharmacodynamics research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-5-Hydroxy propentofylline-d6 involves the incorporation of deuterium atoms into the propentofylline molecule. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available propentofylline.
Deuterium Exchange: The hydrogen atoms in the propentofylline molecule are replaced with deuterium atoms through a deuterium exchange reaction. This is typically achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the compound.
Packaging: The final product is packaged under controlled conditions to prevent contamination and degradation.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-5-Hydroxy propentofylline-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
(Rac)-5-Hydroxy propentofylline-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
(Rac)-5-Hydroxy propentofylline-d6 exerts its effects primarily through its interaction with adenosine receptors and phosphodiesterase enzymes. The deuterium labeling does not significantly alter its mechanism of action compared to the non-deuterated form. The compound:
Inhibits c-AMP Phosphodiesterase: This leads to increased levels of cyclic AMP (c-AMP) in cells, which has various downstream effects.
Stimulates Nerve Growth Factor: Promotes neuronal growth and survival.
Inhibits Adenosine Transport: Enhances the effects of adenosine by preventing its reuptake.
Comparación Con Compuestos Similares
Similar Compounds
Propentofylline: The non-deuterated form of (Rac)-5-Hydroxy propentofylline-d6.
Theophylline: Another xanthine derivative with similar pharmacological effects.
Caffeine: A well-known xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Propiedades
Fórmula molecular |
C15H24N4O3 |
|---|---|
Peso molecular |
314.41 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3-hexadeuterio-5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3/i5D2,6D2,9D2 |
Clave InChI |
CERFGCPAKWKZEK-BHEAPFQRSA-N |
SMILES isomérico |
[2H]C([2H])(CC(C)O)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C |
SMILES canónico |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


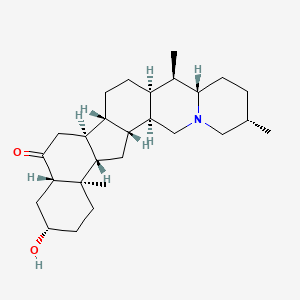
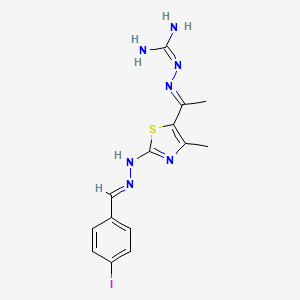
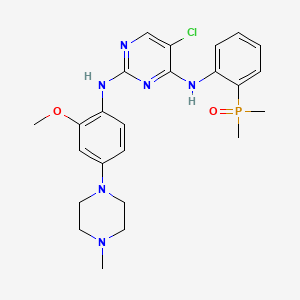
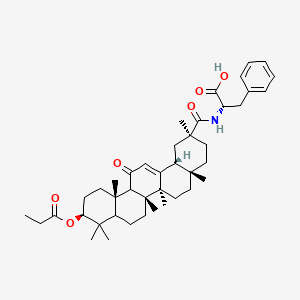
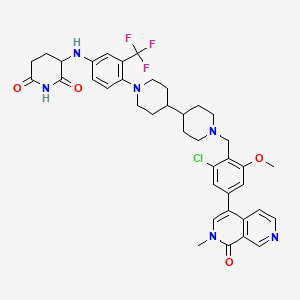
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
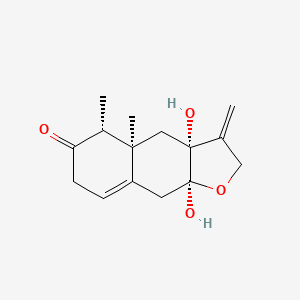
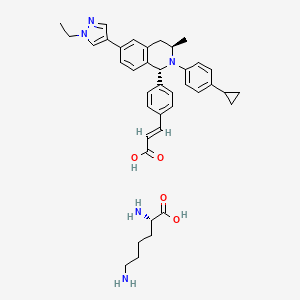
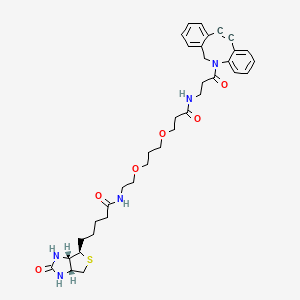
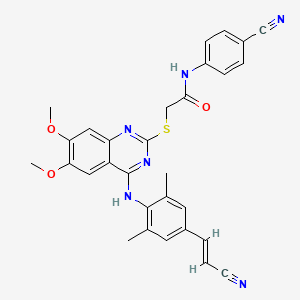
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
